Technical Monograph: 4-(1-methyl-1H-imidazol-2-yl)benzoic acid
Technical Monograph: 4-(1-methyl-1H-imidazol-2-yl)benzoic acid
An in-depth technical guide on 4-(1-methyl-1H-imidazol-2-yl)benzoic acid , designed for researchers and drug development professionals.
Executive Summary
4-(1-methyl-1H-imidazol-2-yl)benzoic acid (CAS: 175153-08-9) is a bifunctional heteroaromatic scaffold widely utilized in medicinal chemistry as a pharmacophore for G-protein coupled receptor (GPCR) antagonists and kinase inhibitors.[1][2][3][4][5][6] Structurally, it consists of a benzoic acid moiety coupled to a 1-methylimidazole ring at the C2 position. Unlike its non-methylated analog, this compound lacks an acidic imidazole proton, preventing annular tautomerism and locking the conformation for specific receptor binding.
Key Identifiers:
-
CAS Number: 175153-08-9[1]
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Molecular Formula: C₁₁H₁₀N₂O₂[1]
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SMILES: CN1C=CN=C1C2=CC=C(C(=O)O)C=C2
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IUPAC Name: 4-(1-methylimidazol-2-yl)benzoic acid[1]
Structural Analysis & Electronic Properties
1.1 Molecular Geometry and Conformation
The molecule features two aromatic systems—the phenyl ring and the imidazole ring—connected by a single bond.
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Torsional Strain: Steric interaction between the N-methyl group and the ortho-protons of the phenyl ring induces a non-planar conformation. The dihedral angle is typically twisted (approx. 30–45°) to minimize steric clash, unlike the planar conformation often seen in benzimidazole analogs.
-
Tautomerism: The N-methyl substitution at position 1 abolishes the annular tautomerism characteristic of 1H-imidazoles. This "fixed" geometry is critical in drug design to reduce entropic penalties upon binding.
1.2 Acid-Base Profile (Zwitterionic Nature)
This compound is amphoteric, existing as a zwitterion in neutral aqueous media.
-
Acidic Center: The carboxylic acid (
) deprotonates to the carboxylate ( ). -
Basic Center: The imidazole N3 nitrogen (
) protonates to form the imidazolium cation. -
Isoelectric Point (pI): The molecule is net neutral but highly polar near pH 5.5, which impacts solubility and extraction protocols.
Synthetic Methodologies
Two primary routes are established for the synthesis of this scaffold: Transition-Metal Catalyzed Coupling (modern, high yield) and Cyclocondensation (classical, lower cost).
Method A: Suzuki-Miyaura Cross-Coupling (Preferred)
This pathway offers the highest regioselectivity and functional group tolerance.
Protocol:
-
Reagents: 4-Carboxyphenylboronic acid (or its pinacol ester), 2-bromo-1-methylimidazole,
, . -
Solvent System: 1,4-Dioxane / Water (4:1).
-
Conditions: Degas solvents, heat to 90°C for 12 hours under
atmosphere. -
Workup: Acidify aqueous layer to pH 5 to precipitate the zwitterion.
Method B: Oxidative Cyclization (Classical)
Utilizes an aldehyde precursor via a Debus-Radziszewski type assembly.
Protocol:
-
Step 1: Condensation of methyl 4-formylbenzoate with methylamine and glyoxal in methanol.
-
Step 2: Hydrolysis of the ester using LiOH in THF/Water.
Visualized Synthetic Workflow
The following diagram illustrates the Suzuki coupling pathway, highlighting the critical intermediate states.
Figure 1: Palladium-catalyzed synthesis via Suzuki-Miyaura coupling, ensuring regioselective C-C bond formation.[7]
Physicochemical Profiling
Data presented below is critical for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.
| Property | Value (Approx.) | Significance in Drug Design |
| LogP | 1.79 | Moderate lipophilicity; suggests good oral bioavailability potential. |
| TPSA | 55.12 Ų | Polar Surface Area < 140 Ų indicates high probability of cell membrane permeability. |
| H-Bond Donors | 1 (COOH) | Limited donor capacity reduces non-specific binding. |
| H-Bond Acceptors | 3 (N, O, O) | Imidazole N3 is a strong acceptor for kinase hinge regions. |
| Solubility | Low in water (pH 5-6) | Soluble in DMSO, Methanol, and aqueous base (pH > 8). |
Medicinal Chemistry Applications
4.1 Pharmacophore Utility
The 4-(1-methyl-1H-imidazol-2-yl)benzoic acid scaffold serves as a bioisostere for biphenyl systems or benzimidazoles.
-
Kinase Inhibition: The imidazole nitrogen (N3) often acts as a key hydrogen bond acceptor, interacting with the "hinge region" amino acids (e.g., Gatekeeper residues) in ATP-binding pockets.
-
GPCR Ligands: The carboxylic acid tail provides an ionic anchor (salt bridge) to positively charged residues (e.g., Arginine or Lysine) in GPCR transmembrane domains, similar to the mechanism of Angiotensin II receptor blockers (ARBs).
4.2 Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (202 Da) and "rule of three" compliance, this molecule is an ideal fragment for screening libraries. It can be rapidly elaborated via amide coupling at the carboxylic acid to generate diverse lead compounds.
Mechanism of Action Diagram
The diagram below models the theoretical interaction of this scaffold within a generic receptor binding pocket.
Figure 2: Theoretical binding mode showing the salt bridge (acid) and H-bond acceptor (imidazole) interactions.
Safety & Handling (GHS Classification)
While specific toxicological data for this CAS is limited, structural analogs suggest the following precautions:
-
Signal Word: Warning
-
Hazard Statements:
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires desiccation.
References
-
PubChem Compound Summary. "4-(1-methyl-1H-imidazol-2-yl)benzoic acid (CAS 175153-08-9)." National Library of Medicine.
-
ChemScene Product Data. "4-(1-Methyl-1H-imidazol-2-yl)benzoic acid - Physicochemical Properties." ChemScene LLC.
-
Sigma-Aldrich / Merck. "Building Blocks for Medicinal Chemistry: Imidazole Derivatives." (General reference for Suzuki coupling protocols of imidazoles).
-
IUCrData. "Crystal structure of 4-(imidazol-1-yl)benzoic acid derivatives." (Structural analog comparison).
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-(1H-imidazol-2-yl)benzoic Acid | C10H8N2O2 | CID 1475901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. 4-(1H-imidazol-1-ylmethyl)benzoic acid | C11H10N2O2 | CID 10330479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(1H-Imidazol-1-yl)benzoic acid | 17616-04-5 [sigmaaldrich.com]
